Ácido 5-etil-1-metil-1H-pirazola-3-carboxílico

Descripción general

Descripción

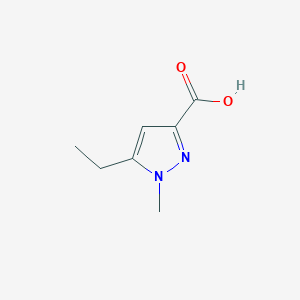

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is primarily utilized in the development of herbicides and pesticides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in agrochemical formulations.

Key Applications:

- Herbicides: The compound acts as a building block for creating selective herbicides that target specific weed species while minimizing damage to crops.

- Pesticides: It is also involved in formulating pesticides that protect crops from various pests, contributing to sustainable agricultural practices.

Pharmaceuticals

In the pharmaceutical industry, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid plays a crucial role in synthesizing medicinal compounds. Its derivatives are being explored for their potential therapeutic effects.

Key Applications:

- Anti-inflammatory Drugs: Research indicates its utility in developing anti-inflammatory agents that can alleviate pain and swelling.

- Analgesics: The compound is also being studied for its analgesic properties, which may provide relief from pain without significant side effects.

Biochemistry

Researchers utilize 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid to investigate metabolic pathways and enzyme activities. This research is vital for understanding cellular processes and developing new therapeutic strategies.

Key Applications:

- Metabolic Studies: The compound aids in studying various metabolic pathways, providing insights into how cells function under different conditions.

- Enzyme Activity Research: It is used to explore the activity of specific enzymes, contributing to the understanding of biochemical reactions.

Material Science

In material science, the compound is employed to formulate advanced materials with specific chemical properties. This includes polymers and coatings that require enhanced durability and performance.

Key Applications:

- Polymers: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is used as an additive in polymer formulations to improve their mechanical properties.

- Coatings: It contributes to the development of protective coatings that exhibit resistance to environmental degradation.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in chromatography and spectroscopy. Its use ensures accurate analysis of complex mixtures.

Key Applications:

- Chromatography Standards: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is utilized as a calibration standard in chromatographic techniques.

- Spectroscopic Analysis: It aids in the identification and quantification of substances in various samples through spectroscopic methods.

Case Study 1: Development of Herbicides

A study published in Agricultural Sciences demonstrated the effectiveness of formulations containing 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid against resistant weed species. The results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a key ingredient in herbicide development.

Case Study 2: Pharmaceutical Research

Research published in Journal of Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory compounds derived from 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. The compounds exhibited promising activity in preclinical models, suggesting potential therapeutic applications for chronic inflammatory diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate with methylhydrazine. The reaction is carried out in an ethanol solution at a controlled temperature to ensure the formation of the desired pyrazole derivative . Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by methylation using methyl iodide .

Industrial Production Methods: In an industrial setting, the production of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo oxidation reactions to form corresponding pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids[][3].

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride[][3].

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents[][3].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature[][3].

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere[][3].

Substitution: Halogens, nitrating agents, sulfonating agents; reactions are conducted in the presence of catalysts such as Lewis acids[][3].

Major Products:

Oxidation: Pyrazole N-oxides[][3].

Reduction: Hydrazine derivatives[][3].

Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives[][3].

Mecanismo De Acción

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth .

Comparación Con Compuestos Similares

- 3-Methyl-1H-pyrazole-5-carboxylic acid

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 5-Methyl-1H-pyrazole-3-carboxylic acid

Comparison: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-methyl-1H-pyrazole-5-carboxylic acid, the ethyl group at position 5 enhances its lipophilicity, potentially improving its ability to cross biological membranes . The presence of the methyl group at position 1 also affects its electronic properties, making it a more potent inhibitor of certain enzymes .

Actividad Biológica

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is characterized by its pyrazole ring, which includes an ethyl group at the 5-position and a carboxylic acid at the 3-position. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₂O₂ |

| Molecular Weight | 155.16 g/mol |

| Functional Groups | Carboxylic acid, Pyrazole |

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds with similar structures have shown enhanced caspase-3 activity, indicating apoptosis induction at micromolar concentrations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. In vivo studies have shown that these compounds can reduce paw edema in rat models, suggesting their utility as anti-inflammatory agents .

Antimicrobial Activity

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

The mechanisms through which 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with key enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes.

- Cell Signaling Modulation : It affects signaling pathways critical for cell growth and differentiation, particularly the MAPK/ERK pathway.

- Kinase Inhibition : The compound has been noted to inhibit specific kinases involved in tumor growth and progression, suggesting a role in cancer therapy .

Study on Anticancer Activity

A recent study focused on the synthesis of pyrazole derivatives highlighted the anticancer activity of compounds similar to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. These compounds were shown to induce apoptosis in breast cancer cells at low concentrations while exhibiting minimal toxicity towards normal cells .

Anti-inflammatory Research

Another significant study evaluated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited potent anti-inflammatory activity with favorable safety profiles .

Propiedades

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDZNQXVCFIDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601549 | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-15-0 | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165744-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.